3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[1,2-a]benzimidazole core, which is known for its diverse biological activities and potential therapeutic applications .
Scientific Research Applications
3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Future Directions
Mechanism of Action
Target of Action
Benzimidazole compounds are known to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets of these compounds can vary widely depending on their structure and the disease or condition they are designed to treat.
Mode of Action
The mode of action of benzimidazole compounds also varies. For example, some benzimidazole-based drugs work by inhibiting certain enzymes, while others might interact with specific receptors or other cellular components .
Biochemical Pathways
Benzimidazole compounds can affect various biochemical pathways, depending on their specific targets and mode of action. For example, they might interfere with the synthesis of certain proteins or disrupt cellular processes such as cell division .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole compounds can vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
Result of Action
The molecular and cellular effects of benzimidazole compounds can include changes in cellular function, inhibition of cell growth, or cell death, depending on the specific compound and its mode of action .
Action Environment
The action, efficacy, and stability of benzimidazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
The synthesis of 3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under reflux conditions in ethanol, yielding the desired product with good efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Comparison with Similar Compounds
3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar pharmacological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar core structure and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-13-7-9-22(10-8-13)18-11-14(2)15(12-20)19-21-16-5-3-4-6-17(16)23(18)19/h3-6,11,13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCXHMSVCKOSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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